![molecular formula C14H14F3N3O B2792445 N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide CAS No. 1208472-41-6](/img/structure/B2792445.png)
N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials as a potential treatment for various types of cancer.
Mechanism of Action
N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide binds to the active site of BTK and prevents its phosphorylation, thereby inhibiting downstream BCR signaling pathways. This results in decreased activation of key transcription factors and decreased expression of anti-apoptotic proteins, ultimately leading to apoptosis of malignant B-cells.
Biochemical and Physiological Effects
This compound has been shown to have selective and potent activity against BTK, with minimal off-target effects. In preclinical studies, this compound has demonstrated significant inhibition of B-cell proliferation and survival, as well as induction of apoptosis. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to induce apoptosis in malignant B-cells. However, this compound is a small molecule inhibitor and may not be suitable for all types of experiments. Additionally, this compound has not yet been extensively studied in non-B-cell malignancies, so its efficacy in these settings is not yet known.
Future Directions
Several potential future directions for research on N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide include:
1. Clinical trials to evaluate the safety and efficacy of this compound in various types of B-cell malignancies, including CLL and NHL.
2. Preclinical studies to investigate the potential of this compound in combination with other anti-cancer agents, such as venetoclax or immune checkpoint inhibitors.
3. Studies to further elucidate the mechanisms of action of this compound and its effects on downstream BCR signaling pathways.
4. Studies to investigate the potential of this compound in non-B-cell malignancies, such as solid tumors.
5. Development of new analogs and derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide involves several steps, including the reaction of 1-cyanocyclopentene with 2,3,4-trifluoroaniline to form the intermediate N-(1-cyanocyclopentyl)-2,3,4-trifluoroaniline. This intermediate is then reacted with ethyl chloroacetate to produce the final product, this compound.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, this compound has demonstrated potent inhibition of BTK activity and BCR signaling, leading to decreased proliferation and survival of malignant B-cells.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2,3,4-trifluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c15-9-3-4-10(13(17)12(9)16)19-7-11(21)20-14(8-18)5-1-2-6-14/h3-4,19H,1-2,5-7H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCNUIVAFUDDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

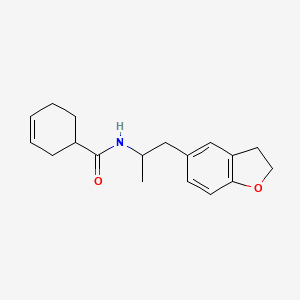
![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2792369.png)
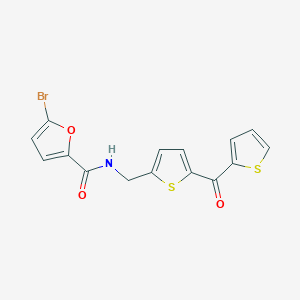
![[5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1h-pyrazol-4-yl]methanol](/img/structure/B2792371.png)
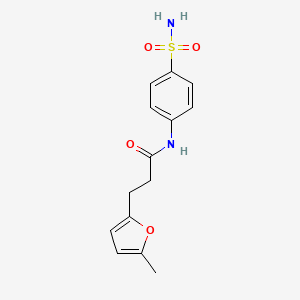
![9-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2792373.png)
![5-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2792374.png)
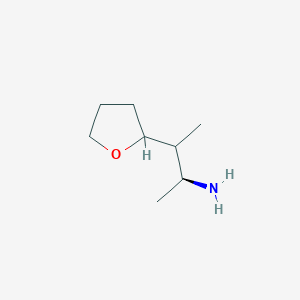
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2792380.png)
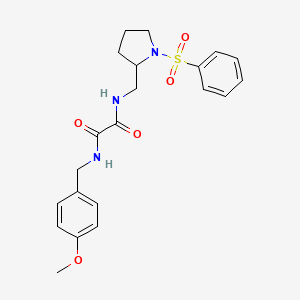
![2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2792382.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2792384.png)
![3'-(3,4-Difluorophenyl)-1-(3-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2792385.png)